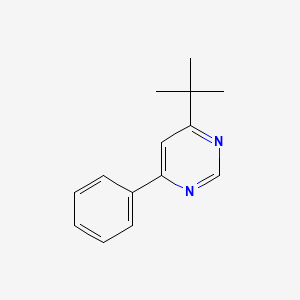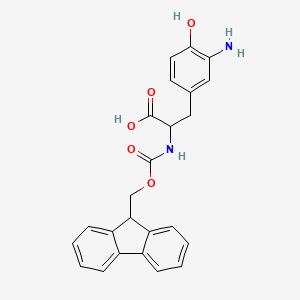
1,3-Dioxolane, 4,5-dimethyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- is an organic compound with the molecular formula C11H14O2. It is a heterocyclic acetal, which means it contains a ring structure composed of carbon and oxygen atoms. This compound is known for its stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- can be synthesized through the condensation reaction between 2-phenyl oxirane and acetone in the presence of a catalyst such as P2O5 in diethyl ether . Another method involves the use of ultrasonic irradiation, where a mixture of 2-phenyl oxirane and graphene oxide in anhydrous acetone yields the desired product in high yield .
Industrial Production Methods
Industrial production of 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the catalytic process and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- exerts its effects involves the formation of stable acetal or ketal structures. These structures protect sensitive functional groups during chemical reactions, allowing for selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the prevention of unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring structure.
Tetrahydrofuran (THF): A related compound where the methylene group at the 2-position is replaced by an oxygen atom.
Uniqueness
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- is unique due to its high stability and versatility in various chemical reactions. Its ability to form stable acetal or ketal structures makes it a valuable compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
4359-31-3 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
Clave InChI |
KELZBYQXUNVXEU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


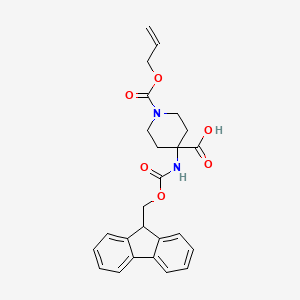
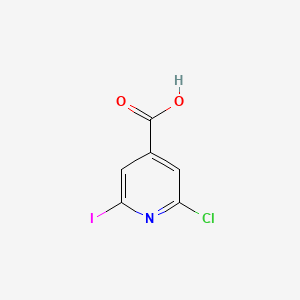

![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)

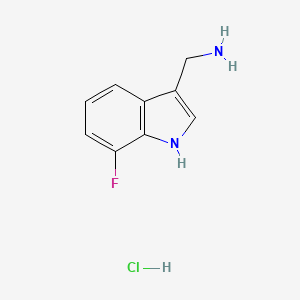
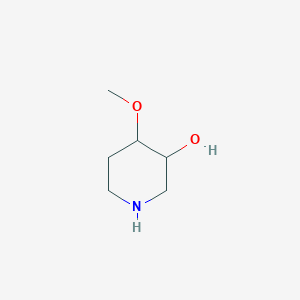

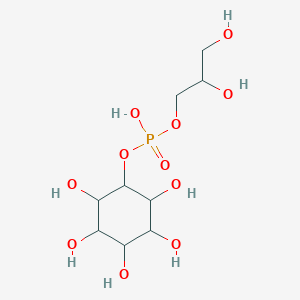
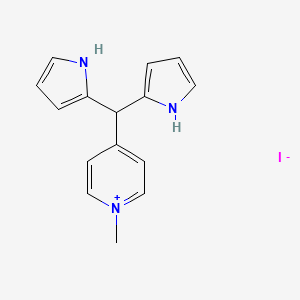
![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)
